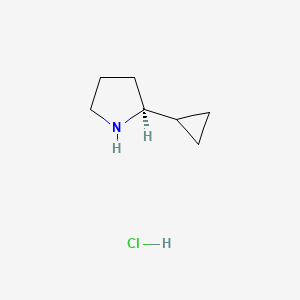

(S)-2-cyclopropylpyrrolidine HCl

Description

Significance of Chiral Amines in Synthetic Methodologies

Chiral amines are indispensable tools in the realm of asymmetric synthesis. nih.govnih.gov Their importance stems from their ability to act as resolving agents for racemic mixtures, serve as foundational chiral building blocks, and function as chiral auxiliaries or catalysts. nih.govnih.gov The stereochemistry of a molecule is crucial, particularly in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different therapeutic effects or toxicities. rsc.orgresearchgate.net For instance, it is estimated that approximately 40% of chiral drugs on the market feature a chiral amine as a core structural component. researchgate.net

The development of methods to produce single-enantiomer compounds is a major focus of chemical research. rsc.org Chiral amines are at the forefront of this endeavor, being integral to the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.net Their utility extends to their role as ligands in metal-catalyzed reactions and as organocatalysts, which offer a more environmentally benign alternative to traditional metal-based catalysts. rsc.orggoogle.com The ability of chiral amines to direct the stereochemical outcome of a reaction makes them a cornerstone of modern organic synthesis. rsc.org

Overview of Pyrrolidine (B122466) Frameworks in Advanced Chemical Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous and highly valued scaffold in organic chemistry. This structural motif is present in a vast number of natural products, particularly alkaloids, and is a key component of many biologically active synthetic compounds. In recognition of its importance, the pyrrolidine nucleus is among the most frequently utilized five-membered nitrogen heterocycles in drugs approved by the U.S. Food and Drug Administration (FDA).

The non-planar, three-dimensional structure of the pyrrolidine ring allows for a more comprehensive exploration of pharmacophore space, a critical aspect of drug design. Furthermore, substituted chiral pyrrolidines are central to the field of organocatalysis. google.com Proline, the simplest chiral pyrrolidine, and its derivatives have been shown to be highly effective catalysts for a variety of asymmetric transformations, including aldol (B89426) and Michael addition reactions. google.com The modular nature of the pyrrolidine scaffold allows for extensive modification, enabling chemists to fine-tune the steric and electronic properties of catalysts and ligands to achieve high levels of efficiency and selectivity in complex chemical transformations. google.com

The synthesis of polysubstituted pyrrolidines is an active area of research, with methods such as 1,3-dipolar cycloadditions and asymmetric allylic alkylations being employed to construct these valuable frameworks. The ability to install multiple stereocenters with high fidelity makes the pyrrolidine scaffold a versatile platform for the synthesis of complex molecular architectures.

Specific Academic Context of (S)-2-cyclopropylpyrrolidine HCl

While this compound itself is a specific chiral building block, its academic significance is best understood through the lens of the structural motifs it represents and their application in the synthesis of complex, high-value molecules. The combination of a chiral pyrrolidine ring and a cyclopropyl (B3062369) group is a feature found in advanced pharmaceutical intermediates. A prime example of the importance of this structural combination is in the synthesis of the hepatitis C virus (HCV) protease inhibitor, Telaprevir.

Although not a direct starting material in all reported syntheses, the core structure of (S)-2-cyclopropylpyrrolidine is conceptually integral to key intermediates of Telaprevir. For instance, a highly efficient synthesis of Telaprevir reported by Znabet et al. in 2010 utilizes a multicomponent reaction to construct a complex fragment of the drug. google.com While this particular route may not explicitly start with this compound, the final structure of Telaprevir contains a unit derived from a cyclopropyl-containing amino acid derivative, highlighting the value of this specific combination of chemical functionalities.

Furthermore, a patent for the preparation of a key Telaprevir intermediate, (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide, details a synthetic route that involves the use of cyclopropylisonitrile. This process ultimately generates the crucial N-cyclopropyl amide functionality and the necessary stereochemistry, underscoring the industrial and academic relevance of incorporating the cyclopropyl group into chiral amino-scaffolds.

The academic interest in molecules like this compound lies in their potential as chiral building blocks for creating novel chemical entities with specific three-dimensional arrangements. The rigidity and unique electronic properties of the cyclopropyl group, combined with the stereochemical information embedded in the chiral pyrrolidine ring, make this a valuable synthon for medicinal chemists and synthetic organic chemists alike.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H14ClN |

|---|---|

Molecular Weight |

147.64 g/mol |

IUPAC Name |

(2S)-2-cyclopropylpyrrolidine;hydrochloride |

InChI |

InChI=1S/C7H13N.ClH/c1-2-7(8-5-1)6-3-4-6;/h6-8H,1-5H2;1H/t7-;/m0./s1 |

InChI Key |

OJKJZUXVQAPXRU-FJXQXJEOSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C2CC2.Cl |

Canonical SMILES |

C1CC(NC1)C2CC2.Cl |

Origin of Product |

United States |

Synthetic Methodologies for S 2 Cyclopropylpyrrolidine Hcl

Stereoselective and Enantioselective Synthesis Pathways

Stereoselective and enantioselective methods are paramount for the efficient synthesis of single-enantiomer compounds like (S)-2-cyclopropylpyrrolidine. These routes generate the desired stereoisomer directly, avoiding the need for costly and often inefficient chiral resolution steps.

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. slideshare.net For the synthesis of substituted pyrrolidines, amino acids such as L-proline or L-glutamic acid are common starting points. Another approach involves using chiral precursors derived from carbohydrates. For instance, D-glyceraldehyde can be used to synthesize cyclopropane (B1198618) precursors, which can then be elaborated into more complex molecules. nih.gov A hypothetical route starting from L-pyroglutamic acid, a derivative of L-glutamic acid, could involve the reduction of the lactam and carboxylic acid functionalities, followed by the introduction of the cyclopropyl (B3062369) group at the C2 position via a suitable C-C bond-forming reaction.

Asymmetric hydrogenation is a powerful technique for establishing stereocenters. nih.gov In the context of (S)-2-cyclopropylpyrrolidine synthesis, a plausible strategy involves the creation of a prochiral intermediate, such as 2-cyclopropyl-1-pyrroline. This cyclic imine can then be subjected to hydrogenation using a chiral transition-metal catalyst. Complexes of rhodium or ruthenium with chiral phosphine (B1218219) ligands are commonly employed for this purpose. The choice of ligand is critical for achieving high enantioselectivity. For example, catalysts like SKP-Rh complexes have been shown to be effective in the asymmetric hydrogenation of related N-heterocycles, affording products with excellent enantiomeric excess (up to 99% ee). nih.gov

Table 1: Representative Catalytic Systems for Asymmetric Hydrogenation of Prochiral Imines/Enamines This table is based on analogous reactions for N-heterocycle synthesis.

| Catalyst Precursor | Chiral Ligand | Solvent | H₂ Pressure | Enantiomeric Excess (ee) | Reference |

| [Rh(cod)₂]SbF₆ | (R,R,R)-SKP | DCM | 10 atm | >99% | nih.gov |

| Ni(OAc)₂·4H₂O | (R,R)-QuinoxP* | TFE | 80 bar | >99% | mdpi.com |

Note: Data represents typical conditions for related substrates, not specifically 2-cyclopropyl-1-pyrroline.

Cycloaddition reactions provide a convergent and efficient means of constructing cyclic systems. nih.govlibretexts.org A [3+2] cycloaddition reaction between an azomethine ylide and a cyclopropyl-substituted alkene could, in principle, construct the pyrrolidine (B122466) ring directly. The stereochemistry can be controlled by using a chiral catalyst or by employing a chiral auxiliary on one of the reactants.

Alternatively, a formal [2+2+2] cycloaddition can be a powerful tool for creating polysubstituted six-membered rings, which could potentially serve as precursors to the target pyrrolidine through subsequent rearrangement or degradation. nih.govuwindsor.ca While less direct, these methods offer rapid access to molecular complexity. uwindsor.ca Another strategy involves a [2+2] cycloaddition to form a four-membered ring, which can be expanded or cleaved to yield the desired five-membered pyrrolidine ring. numberanalytics.com

Stereocontrolled cyclization reactions are among the most common methods for synthesizing substituted pyrrolidines. These reactions involve the intramolecular formation of the heterocyclic ring from a linear precursor containing a nucleophilic amine and an electrophilic moiety. The stereochemistry is dictated either by a pre-existing chiral center in the linear chain or by a chiral catalyst.

One prominent method is intramolecular reductive amination. amanote.com A suitable precursor, such as a γ-amino ketone (e.g., 1-amino-1-cyclopropyl-pentan-4-one), can cyclize to form a cyclic imine, which is then reduced in situ to the pyrrolidine. If the initial amino ketone is enantiopure, the stereochemistry is transferred to the final product.

Another powerful approach is the iridium-catalyzed intramolecular allylic amination. This method has been used to synthesize 2,5-disubstituted 3-hydroxypyrrolidines with high stereocontrol, demonstrating that the choice of chiral ligand can direct the formation of either cis or trans diastereomers. rsc.org A similar strategy could be adapted for (S)-2-cyclopropylpyrrolidine.

Multistep Synthesis from Achiral Precursors

Synthesizing the target molecule from simple, achiral starting materials is a versatile approach that does not rely on the availability of a specific chiral pool molecule. nih.gov A key step in such a sequence must be the introduction of chirality in an enantioselective manner.

A notable strategy involves the use of biocatalysis. nih.gov Engineered transaminase enzymes can be used for the asymmetric synthesis of 2-substituted pyrrolidines starting from commercially available ω-chloroketones. nih.gov For the target molecule, this would involve the reaction of 5-chloro-1-cyclopropyl-pentan-1-one. A transaminase enzyme, using an amine donor like isopropylamine, would asymmetrically convert the ketone to a chiral amine. This intermediate would then spontaneously undergo intramolecular cyclization to form (S)-2-cyclopropylpyrrolidine with high enantiomeric excess. This biocatalytic approach has been shown to achieve analytical yields up to 90% and enantiomeric excesses greater than 99.5% for related bulky substrates. nih.gov

Table 2: Biocatalytic Synthesis of Chiral Pyrrolidines via Transaminase-Triggered Cyclization This table is based on a general, analogous reaction.

| Substrate | Enzyme | Amine Donor | Temp. | Time | Yield | ee (%) | Reference |

| ω-chloroketone | ATA-117-Rd6 | Isopropylamine | 37 °C | 48 h | 84% (isolated) | >99.5 | nih.gov |

Note: Data represents the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine on a 300 mg scale. nih.gov

Optimization of Reaction Conditions and Yields

For any synthetic route, optimization of reaction conditions is crucial to maximize both chemical yield and stereoselectivity. Key parameters that are typically varied include the choice of catalyst, solvent, temperature, reaction time, and the nature of any additives. researchgate.netresearchgate.net

In asymmetric hydrogenation, for example, screening different chiral ligands is the primary method for improving enantiomeric excess. Solvents can also play a significant role; for instance, dichloromethane (B109758) (DCM) is often chosen for its low coordinating ability in rhodium-catalyzed hydrogenations. nih.gov In Lewis acid-catalyzed reactions, such as the opening of a donor-acceptor cyclopropane with an amine, different Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) can be tested to find the optimal balance between reaction rate and selectivity. researchgate.net

For biocatalytic reactions, parameters such as pH, temperature, and substrate/enzyme concentration are critical. Optimization often involves screening different engineered enzymes and reaction conditions to find those that provide the highest activity and enantioselectivity for a specific substrate. nih.gov For instance, it was noted that for more hindered substrates in transaminase-catalyzed cyclizations, higher temperatures (37 °C) and longer reaction times (48 h) were required to achieve good conversion. nih.gov

Isolation and Purification Techniques for Enantiomeric Purity

Achieving high enantiomeric purity is paramount for the application of (S)-2-cyclopropylpyrrolidine HCl in pharmaceuticals. Even with highly stereoselective synthetic methods, trace amounts of the undesired (R)-enantiomer may be present. Therefore, robust isolation and purification techniques are essential.

Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers on a large scale. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation nih.govrsc.orgrsc.org. The choice of the CSP is critical and is often based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives, which have proven effective for a wide range of chiral compounds emory.edu. The mobile phase composition, flow rate, and temperature are optimized to achieve the best separation (resolution) between the (S) and (R) enantiomers youtube.com. The separated enantiomers are then collected, and the solvent is evaporated to yield the pure enantiomer.

| Parameter | Typical Conditions for Chiral HPLC Separation |

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) |

| Mobile Phase | Hexane/Isopropanol with a chiral additive (e.g., diethylamine) |

| Detection | UV at 210-220 nm |

| Flow Rate | 0.5 - 2.0 mL/min |

| Temperature | Ambient |

Diastereomeric Crystallization

Diastereomeric crystallization is a classical and cost-effective method for resolving racemates. This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid, to form a pair of diastereomeric salts emory.edunih.gov. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization nih.govnibs.ac.cnnih.gov.

In the case of 2-cyclopropylpyrrolidine (B2460007), the racemic mixture is treated with an enantiomerically pure chiral acid, such as L-tartaric acid. The resulting diastereomeric salts, (S)-2-cyclopropylpyrrolidinium L-tartrate and (R)-2-cyclopropylpyrrolidinium L-tartrate, will exhibit different solubilities in a given solvent system. Through careful selection of the solvent and optimization of crystallization conditions (temperature, concentration), one diastereomer will preferentially crystallize out of the solution. The crystallized salt is then isolated, and the chiral resolving agent is removed by treatment with a base to liberate the pure (S)-2-cyclopropylpyrrolidine. Finally, treatment with HCl affords the desired this compound.

| Step | Description | Key Parameters |

| Salt Formation | Reaction of racemic 2-cyclopropylpyrrolidine with a chiral resolving agent. | Choice of resolving agent (e.g., L-tartaric acid), stoichiometry. |

| Crystallization | Preferential crystallization of one diastereomeric salt. | Solvent system, temperature profile, concentration. |

| Isolation | Filtration and washing of the crystallized diastereomeric salt. | Washing solvent to remove impurities without dissolving the product. |

| Liberation | Treatment of the pure diastereomeric salt with a base to remove the resolving agent. | Choice of base (e.g., NaOH), pH adjustment. |

| HCl Salt Formation | Treatment of the free base with hydrochloric acid. | Stoichiometric addition of HCl. |

Role in Asymmetric Catalysis

(S)-2-cyclopropylpyrrolidine HCl as a Chiral Ligand Precursor

The utility of a chiral molecule as a ligand precursor is established through its synthesis into more complex structures that can coordinate with a metal center, thereby creating a chiral environment for catalysis. Chiral pyrrolidines, such as those derived from proline, are a cornerstone of asymmetric catalysis due to their rigid structure and the stereochemically defined centers. However, specific research on the derivatization of (S)-2-cyclopropylpyrrolidine into widely used classes of ligands, such as chiral phosphines or diamines, is not prominently featured in peer-reviewed literature.

Development of Metal-Ligand Complexes

The development of effective metal-ligand complexes is a critical step in creating a successful asymmetric catalyst. This involves synthesizing the ligand and then reacting it with a suitable metal salt (e.g., rhodium, iridium, palladium, copper) to form a stable and catalytically active complex. Despite the commercial availability of this compound, there is a lack of published studies detailing the synthesis and characterization of its corresponding metal-ligand complexes for catalytic purposes.

Coordination Chemistry in Chiral Catalyst Design

The coordination chemistry of a ligand—how it binds to a metal and the resulting geometry of the complex—is fundamental to its function in asymmetric catalysis. nih.gov The steric and electronic properties of the ligand dictate the coordination environment, which in turn influences the enantioselectivity of the catalyzed reaction. capes.gov.br Detailed studies, including X-ray crystallography and spectroscopic methods, are necessary to understand these interactions. nih.gov For ligands that might be hypothetically derived from (S)-2-cyclopropylpyrrolidine, such coordination chemistry studies have not been reported.

Applications in Enantioselective Transformations

The performance of a chiral catalyst is ultimately measured by its effectiveness in promoting enantioselective reactions. While the following reaction types are benchmarks for new chiral catalysts, specific examples employing catalysts derived from this compound are not found in the available scientific literature.

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a powerful method for the synthesis of chiral molecules, with broad applications in the pharmaceutical and agrochemical industries. organic-chemistry.org Catalysts for this transformation often rely on chiral phosphine (B1218219) ligands complexed with rhodium, ruthenium, or iridium. rsc.orgrsc.org These catalysts are effective for the reduction of various substrates, including olefins and ketones. organic-chemistry.org A search for applications of (S)-2-cyclopropylpyrrolidine-based catalysts in this area did not yield specific examples or performance data.

Enantioselective Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds in an enantioselective manner is a central goal of organic synthesis. illinois.edu Catalytic methods, such as the Heck reaction, aldol (B89426) reactions, and cycloisomerizations, are pivotal in this field. illinois.edunih.gov Chiral ligands play a crucial role in controlling the stereochemical outcome of these transformations. For instance, pyrrolidine-based organocatalysts are known to be effective in aldol and Michael addition reactions. nih.gov However, there are no specific reports on the use of (S)-2-cyclopropylpyrrolidine or its derivatives to catalyze such C-C bond-forming reactions.

Asymmetric Conjugate Additions

Asymmetric conjugate addition is a key reaction for the formation of chiral carbon-carbon and carbon-heteroatom bonds. Copper and rhodium complexes with chiral ligands are frequently used to catalyze the addition of nucleophiles to α,β-unsaturated compounds with high enantioselectivity. illinois.edu While various chiral ligands have been successfully employed, ligands derived from (S)-2-cyclopropylpyrrolidine have not been documented in the context of these reactions.

Stereoselective Functionalization Reactions

Stereoselective functionalization reactions are fundamental to modern organic synthesis, enabling the construction of complex molecules with precise three-dimensional arrangements. Chiral pyrrolidine (B122466) catalysts, including the (S)-2-cyclopropylpyrrolidine framework, are instrumental in achieving high levels of stereocontrol. The mechanism of action typically involves the formation of a transient chiral enamine or iminium ion from the reaction of the secondary amine of the pyrrolidine with a carbonyl compound. This chiral intermediate then directs the approach of the reaction partner, leading to the preferential formation of one enantiomer or diastereomer of the product.

While specific data for reactions catalyzed directly by (S)-2-cyclopropylpyrrolidine is limited in readily available literature, the performance of closely related 2-alkylpyrrolidine catalysts in reactions such as Michael additions provides a strong indication of its potential. For instance, the addition of aldehydes to nitroolefins, a classic carbon-carbon bond-forming reaction, can be effectively catalyzed by such structures, yielding valuable γ-nitroaldehydes with high enantioselectivity.

Table 1: Representative Stereoselective Functionalization Catalyzed by a 2-Alkylpyrrolidine Derivative

| Entry | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| 1 | Propanal | (E)-β-Nitrostyrene | 10 | Toluene | 24 | 95 | 95:5 | 98 |

| 2 | Butanal | (E)-β-(2-Chlorophenyl)nitroethylene | 10 | Toluene | 48 | 92 | 96:4 | 97 |

Note: Data presented is for a representative (S)-2-alkylpyrrolidine catalyst and is intended to illustrate the potential of the (S)-2-cyclopropylpyrrolidine scaffold in similar transformations.

Contributions to Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of catalysis, alongside biocatalysis and metal catalysis. The contributions of chiral amines, particularly pyrrolidine derivatives, have been transformative.

Chiral Amine Catalysis

Chiral amine catalysis, at its core, relies on the ability of a chiral secondary amine to form nucleophilic enamines or electrophilic iminium ions with substrates. (S)-2-cyclopropylpyrrolidine is structurally primed for this role. The lone pair of electrons on the nitrogen atom initiates the catalytic cycle by reacting with a carbonyl compound. The chirality of the pyrrolidine ring, dictated by the (S)-configuration at the C2 position, creates a chiral environment that directs the subsequent bond-forming step. The cyclopropyl (B3062369) group, with its unique electronic properties and steric bulk, plays a crucial role in differentiating the two faces of the reactive intermediate, thereby controlling the stereochemical outcome. This mode of activation is central to a wide array of important organic transformations, including aldol reactions, Mannich reactions, and α-functionalizations of aldehydes and ketones.

Synergistic Catalysis with Chiral this compound Derivatives

Synergistic catalysis, where two or more catalysts work in concert to promote a transformation that is not possible with either catalyst alone, represents a frontier in chemical synthesis. Derivatives of (S)-2-cyclopropylpyrrolidine can be designed to participate in such catalytic systems. For example, the pyrrolidine nitrogen can act as a chiral amine catalyst to form an enamine, while a functional group appended to the pyrrolidine ring can act as a Lewis base, a hydrogen-bond donor, or a phase-transfer catalyst to activate the other reaction component.

While specific examples involving derivatives of (S)-2-cyclopropylpyrrolidine are not extensively documented, the principle can be illustrated by related systems. For instance, a pyrrolidine derivative bearing a thiourea (B124793) moiety can simultaneously activate a nucleophile through enamine formation and an electrophile through hydrogen bonding by the thiourea group. This dual activation can lead to enhanced reactivity and stereoselectivity.

Table 2: Illustrative Example of Synergistic Catalysis with a Functionalized Pyrrolidine Derivative

| Entry | Nucleophile | Electrophile | Catalyst System | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Acetone | (E)-β-Nitrostyrene | (S)-Pyrrolidine-Thiourea Derivative | 5 | Chloroform | 98 | 95 |

| 2 | Cyclohexanone | Diethyl azodicarboxylate | (S)-Pyrrolidine-Phosphine Derivative / Lewis Acid | 10 / 10 | Dichloromethane (B109758) | 90 | 92 |

Note: This table presents data from related functionalized pyrrolidine systems to demonstrate the concept of synergistic catalysis, highlighting the potential for derivatives of (S)-2-cyclopropylpyrrolidine.

Construction of Complex Chiral Heterocyclic Frameworks

The pyrrolidine ring is a core structure in numerous biologically active compounds. Utilizing (S)-2-cyclopropylpyrrolidine as a starting material allows for the direct incorporation of a chiral center and a cyclopropyl moiety, facilitating the synthesis of complex heterocyclic frameworks with high stereochemical control.

Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. A primary method for synthesizing spirocyclic pyrrolidines involves the [3+2] cycloaddition reaction of an azomethine ylide with a suitable dipolarophile. mdpi.com

Secondary amino acids and their derivatives, such as (S)-2-cyclopropylpyrrolidine, are common precursors for the in situ generation of azomethine ylides. The reaction typically involves the condensation of the pyrrolidine derivative with an aldehyde or ketone. The resulting chiral azomethine ylide can then react with an alkene that is part of another ring system (an exocyclic alkene) to form a spiro-pyrrolidine framework. The stereochemistry of the starting pyrrolidine directly influences the facial selectivity of the cycloaddition, leading to the formation of the spirocyclic product with a high degree of diastereoselectivity. nih.govresearchgate.net This powerful strategy has been used to access the core structures of various complex molecules, including antibacterial agents. nih.gov

Table 1: Key Features of [3+2] Cycloaddition for Spirocycle Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | 1,3-Dipolar Cycloaddition | mdpi.com |

| Key Intermediate | Azomethine Ylide (from pyrrolidine derivative) | nih.gov |

| Stereocontrol | High diastereoselectivity directed by the chiral center of the pyrrolidine | nih.gov |

| Application | Synthesis of complex spiro-heterocycles for drug discovery | researchgate.netnih.gov |

Alkaloids are a diverse group of naturally occurring compounds, many of which possess significant physiological activity. The pyrrolidine ring is a key structural motif in several classes of alkaloids, including tropane, pyrrolizidine, and sedum alkaloids. d-nb.infonih.gov (S)-2-cyclopropylpyrrolidine is an excellent chiral synthon for the synthesis of novel alkaloid analogs.

Using a "chiral pool" strategy, where a readily available enantiopure compound is used as a starting material, chemists can build complex targets without the need for an asymmetric synthesis step. (S)-2-cyclopropylpyrrolidine, as a derivative of the natural amino acid L-proline, fits perfectly within this approach. researchgate.net Its defined stereocenter can be carried through a synthetic sequence to establish the stereochemistry of the final alkaloid analog. The cyclopropyl group at the C2 position offers a unique structural variation compared to naturally occurring alkaloids, providing a novel scaffold for exploring structure-activity relationships in medicinal chemistry. nih.gov

Derivatization Strategies for Modified Reactivity and Selectivity

The reactivity and selectivity of the (S)-2-cyclopropylpyrrolidine building block can be fine-tuned through chemical modification of either the pyrrolidine nitrogen or the cyclopropyl ring. These derivatizations expand the synthetic utility of the parent molecule.

The secondary amine of the pyrrolidine ring is a versatile handle for derivatization. Common modifications include N-acylation, N-alkylation, and N-sulfonylation. These reactions are typically straightforward and allow for the introduction of a wide variety of functional groups.

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives. This modification can serve as a protecting group strategy or be a key step in a multi-component reaction sequence, such as the Ugi reaction, to build more complex structures like pyrrolopiperazine-2,6-diones. nih.gov

N-Alkylation: Introducing alkyl groups on the nitrogen can alter the steric and electronic properties of the molecule.

N-Sulfonylation: The formation of N-sulfonyl derivatives (e.g., N-tosyl) is often used to protect the nitrogen atom and can influence the stereochemical outcome of subsequent reactions. organic-chemistry.org

These N-substitutions can modify the nucleophilicity of the nitrogen, protect it during subsequent synthetic steps, or introduce new functionalities for further elaboration, thereby enhancing the versatility of the chiral building block.

The cyclopropyl ring is generally stable but possesses unique reactivity due to its inherent ring strain. While often incorporated to remain intact and provide specific steric and metabolic properties, it can also be a site for chemical transformation under certain conditions.

Transition metal-catalyzed reactions can promote the ring-opening of cyclopropyl groups, leading to the formation of linear or larger cyclic structures. This strategy can be employed to convert the cyclopropylpyrrolidine into a different heterocyclic system in a controlled manner. For example, molybdenum carbene complexes have been used to synthesize cyclopropylpyrrolidines from acyclic precursors, demonstrating the interplay between transition metals and this functional group. acs.org While less common than N-derivatization, targeted modification of the cyclopropyl ring represents an advanced strategy for structural diversification.

Use in Sequential and Cascade Reactions

(S)-2-cyclopropylpyrrolidine and related chiral pyrrolidines are valuable components in sequential and cascade reactions, which allow for the rapid construction of molecular complexity from simple starting materials in a single pot. rsc.org These processes are highly efficient as they minimize purification steps and reduce waste.

In a cascade reaction, the product of one step becomes the substrate for the next, with the entire sequence proceeding without the isolation of intermediates. Chiral pyrrolidine derivatives can be synthesized via organocatalytic cascade reactions, such as aza-Michael/Michael additions, to produce highly functionalized products with excellent stereocontrol. rsc.org

Furthermore, rhodium-catalyzed asymmetric arylative cyclization represents another powerful cascade method for accessing chiral pyrrolidines, where two new carbon-carbon bonds and a stereocenter are formed in a single operation. organic-chemistry.orgacs.org The pre-existing chirality in a building block like (S)-2-cyclopropylpyrrolidine can be used to exert diastereoselective control in such sequences, influencing the formation of new stereocenters relative to the one already present in the molecule. The use of this building block in multi-component reactions (MCRs) is also a promising strategy for the rapid generation of diverse libraries of complex pyrrolidine-containing compounds. researchgate.net

Table 2: Examples of Cascade Reactions for Pyrrolidine Synthesis

| Reaction Type | Catalyst/Reagent | Key Transformation | Stereocontrol | Reference |

|---|---|---|---|---|

| Aza-Michael/Michael Addition | Squaramide (Organocatalyst) | Formation of trisubstituted pyrrolidines | High enantioselectivity and diastereoselectivity | rsc.org |

| Arylative Cyclization | Rhodium complex with chiral diene ligand | Arylboronic acid addition and cyclization | High enantioselectivity | organic-chemistry.orgacs.org |

Theoretical and Computational Studies

Conformational Analysis and Energy Landscapes

The pyrrolidine (B122466) ring typically adopts non-planar envelope (E) and twisted (T) conformations. For a 2-substituted pyrrolidine, these conformations are further defined by the position of the substituent. The two primary puckering modes of the five-membered ring lead to a number of possible low-energy structures. The relative energies of these conformers are influenced by a combination of ring strain, torsional strain, and steric interactions between the cyclopropyl (B3062369) group and the hydrogen atoms on the pyrrolidine ring.

Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to explore the potential energy landscape. These calculations can predict the geometries and relative stabilities of various conformers. For instance, the cyclopropyl group can exist in either a pseudo-equatorial or a pseudo-axial position relative to the average plane of the pyrrolidine ring, leading to distinct energy minima.

| Conformer Type | Substituent Position | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Envelope (E) | Pseudo-equatorial | 0.00 (Reference) | C2-C3-C4-C5 ≈ 20-30 |

| Envelope (E) | Pseudo-axial | Higher | C2-C3-C4-C5 ≈ 20-30 |

| Twist (T) | Pseudo-equatorial | Intermediate | C2-N-C5-C4 ≈ 15-25 |

| Twist (T) | Pseudo-axial | Highest | C2-N-C5-C4 ≈ 15-25 |

Note: The relative energies and dihedral angles are illustrative and would be precisely determined through specific computational studies.

The energy landscape of (S)-2-cyclopropylpyrrolidine is characterized by these low-energy basins corresponding to the stable conformers and the energy barriers that separate them. nih.govmdpi.commichaelwolfinger.comnih.govnih.gov Understanding this landscape is crucial for predicting the dominant conformation in solution and its dynamic behavior.

Electronic Structure and Reactivity Predictions

The electronic structure of (S)-2-cyclopropylpyrrolidine dictates its reactivity as a nucleophile and its ability to act as a ligand. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can provide a detailed picture of the electron distribution within the molecule.

Key electronic properties that can be calculated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons (nucleophilicity), while the LUMO energy relates to its electron affinity and electrophilicity. For (S)-2-cyclopropylpyrrolidine, the HOMO is typically localized on the nitrogen atom's lone pair, making it the primary site for protonation and reaction with electrophiles.

Electrostatic potential (ESP) maps visually represent the charge distribution on the molecular surface. For this amine, the ESP map would show a region of negative potential around the nitrogen atom, confirming its nucleophilic character. The cyclopropyl group, with its unique sp2-like character, can also influence the electronic properties of the pyrrolidine ring.

| Electronic Property | Calculated Value (Illustrative) | Implication |

| HOMO Energy | -6.5 eV | Indicates moderate nucleophilicity |

| LUMO Energy | +2.0 eV | Suggests low electrophilicity |

| N Atom Mulliken Charge | -0.4 e | Confirms electron density on the nitrogen |

| Dipole Moment | ~1.5 D | Indicates a moderately polar molecule |

These computational predictions of electronic structure are fundamental to understanding and predicting the molecule's role in chemical reactions.

Computational Modeling of Chiral Recognition and Induction

A significant application of (S)-2-cyclopropylpyrrolidine is in asymmetric synthesis, where it can act as a chiral auxiliary or a ligand for a metal catalyst. Computational modeling is a powerful tool for elucidating the mechanisms of chiral recognition and induction. nih.govmdpi.comnih.govresearchgate.net

When used as a ligand, (S)-2-cyclopropylpyrrolidine can create a chiral environment around a metal center. Molecular modeling can be used to build and analyze the structure of the resulting metal complex. By examining the steric and electronic interactions between the ligand, the metal, and the incoming substrate, researchers can predict which enantiomer of the product will be preferentially formed.

These models often reveal that the cyclopropyl group plays a crucial role in defining the shape of the chiral pocket, sterically blocking one face of the substrate from approaching the reactive center. Non-covalent interactions, such as hydrogen bonding and van der Waals forces, between the ligand and the substrate are also critical for effective chiral discrimination.

For example, in a catalyzed reaction, the substrate might form a transient diastereomeric complex with the catalyst-ligand system. The relative energies of these diastereomeric transition states, calculated using quantum mechanics, can be used to predict the enantiomeric excess of the product. A lower energy transition state for one diastereomer implies a faster reaction rate and thus a higher yield of the corresponding enantiomeric product. nih.govsemanticscholar.org

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a standard tool for investigating the detailed mechanisms of chemical reactions involving chiral molecules like (S)-2-cyclopropylpyrrolidine. DFT calculations can be used to map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers. nih.gov

For instance, in an organocatalyzed reaction where (S)-2-cyclopropylpyrrolidine acts as the catalyst, DFT can be used to study the formation of key intermediates such as enamines or iminium ions. The calculations can reveal the precise geometry of the transition state for the enantioselective step, highlighting the interactions that lead to the preferential formation of one enantiomer.

By comparing the energy profiles of different possible reaction pathways, researchers can determine the most likely mechanism. These studies can also provide insights into the role of the solvent and other additives on the reaction outcome. The data obtained from DFT calculations, such as activation energies and reaction enthalpies, can be directly compared with experimental kinetic data to validate the proposed mechanism.

Molecular Dynamics Simulations of Ligand-Substrate Interactions

While static quantum mechanical calculations provide valuable information about specific points on the potential energy surface, molecular dynamics (MD) simulations offer a dynamic picture of how molecules behave over time. nih.govnih.govyoutube.com MD simulations can be used to study the interactions between (S)-2-cyclopropylpyrrolidine, when acting as a ligand or part of a larger molecule, and a substrate or a biological receptor.

In an MD simulation, the atoms of the system are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be followed over time, typically on the nanosecond to microsecond timescale.

These simulations can reveal the preferred binding modes of a substrate to a catalyst-ligand complex, the conformational changes that occur upon binding, and the role of solvent molecules in mediating the interaction. For example, an MD simulation could show how the flexible pyrrolidine ring and the rotatable cyclopropyl group adapt their conformations to accommodate a substrate in the active site of a catalyst. Analysis of the simulation trajectories can provide quantitative information about the strength and lifetime of intermolecular interactions, such as hydrogen bonds. nih.govnih.gov

Future Research Directions and Emerging Applications

Development of Sustainable Synthesis Protocols

The chemical industry's increasing focus on green chemistry is driving the development of more sustainable methods for synthesizing chiral molecules like (S)-2-cyclopropylpyrrolidine HCl. Research in this area aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and utilizing renewable resources.

A primary goal is the design of synthetic routes that are both atom-economical and energy-efficient. Traditional methods for creating chiral pyrrolidines can involve cryogenic conditions and the use of pyrophoric reagents, which pose safety and environmental challenges. researchgate.net Future protocols will likely leverage advancements in organocatalysis, which avoids the use of heavy metals, and biocatalysis, employing enzymes to perform highly selective transformations under mild conditions. mdpi.com The use of starting materials derived from renewable sources, such as amino acids like proline, is a key strategy being explored to enhance the sustainability of pyrrolidine (B122466) synthesis. nih.govnih.gov

Furthermore, alternative energy sources are being investigated to drive these reactions more efficiently. Microwave-assisted organic synthesis (MAOS), for example, has shown potential for accelerating reaction times, increasing yields, and reducing side reactions in the synthesis of heterocyclic compounds, including pyrrolidines. tandfonline.com The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, will also contribute to more sustainable processes by reducing the need for intermediate purification steps, thereby saving solvents and energy.

Key Research Thrusts in Sustainable Synthesis:

Biocatalysis: Engineering enzymes for the stereoselective synthesis of cyclopropyl-functionalized pyrrolidines.

Renewable Feedstocks: Utilizing proline and other bio-derived starting materials.

Alternative Energy Sources: Expanding the use of microwave and ultrasound irradiation to drive synthetic steps. tandfonline.com

Atom Economy: Designing synthetic pathways, such as [3+2] cycloaddition reactions, that maximize the incorporation of starting materials into the final product. organic-chemistry.org

Integration into Flow Chemistry Systems

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch processing. Its integration into the synthesis of this compound and its derivatives offers significant advantages in terms of safety, scalability, and efficiency. nih.gov

The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for superior heat transfer and precise temperature control, which is critical for managing highly exothermic reactions or thermally unstable intermediates. nih.govscielo.br This enhanced control can lead to higher yields, improved selectivity, and a better safety profile compared to large-scale batch reactors. researchgate.net A key advantage is the ability to rapidly screen and optimize reaction conditions by simply altering flow rates and concentrations, significantly shortening development timelines. rsc.org

Researchers have already demonstrated the successful construction of chiral pyrrolidine libraries using rapid and scalable continuous-flow protocols. rsc.org This methodology allows for the production of various functionalized pyrrolidines with high diastereocontrol in a matter of seconds. rsc.org Applying this approach to this compound could enable on-demand, gram-scale production for research and development, and provides a clear path to larger-scale manufacturing. rsc.orgresearchgate.net The ability to telescope multiple reaction steps into a single, continuous sequence without isolating intermediates further enhances efficiency and reduces waste. scielo.br

| Feature | Batch Processing | Flow Chemistry |

| Scalability | Complex, non-linear scale-up | Linear, predictable scale-up |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer with small reaction volumes |

| Heat Transfer | Often inefficient, leading to temperature gradients | Highly efficient, precise temperature control |

| Mixing | Can be slow and inefficient | Rapid and efficient mixing |

| Process Control | Limited real-time control | Precise control over parameters (temp, pressure, time) |

| Optimization | Time-consuming, material-intensive | Rapid optimization, less material waste |

Exploration of New Catalytic Systems and Methodologies

The pyrrolidine ring is a privileged scaffold in organocatalysis, and the unique cyclopropyl (B3062369) group in this compound offers intriguing possibilities for developing novel catalytic systems. mdpi.com Future research will focus on harnessing this structure to create catalysts with enhanced activity, stereoselectivity, and broader substrate scope.

One promising avenue is the development of bifunctional or multifunctional catalysts. By incorporating additional functional groups onto the pyrrolidine ring, such as hydrogen-bond donors (e.g., amides, ureas) or acidic/basic moieties, catalysts can be designed to activate both the nucleophile and the electrophile simultaneously in a highly organized transition state. nih.gov This approach can lead to significant improvements in reaction efficiency and enantioselectivity. For instance, research on other pyrrolidine systems has shown that incorporating moieties like phosphonic acids or anthranilamides can create defined binding pockets that enhance catalytic performance. nih.gov

Another area of exploration involves using (S)-2-cyclopropylpyrrolidine derivatives as chiral ligands in metal-catalyzed reactions. The development of novel ligand systems is crucial for advancing stereoselective synthesis. organic-chemistry.org For example, new catalytic systems involving silver (I) have been shown to be effective in promoting stereodivergent [3+2] cycloadditions to produce complex pyrrolidines with excellent control. organic-chemistry.org Adapting the (S)-2-cyclopropylpyrrolidine framework for use with various transition metals could unlock new transformations and provide access to previously inaccessible chiral molecules.

Table of Potential Catalytic Applications:

| Catalytic Application | Potential Role of (S)-2-cyclopropylpyrrolidine Scaffold | Research Goal |

| Asymmetric Michael Addition | As a chiral amine catalyst to form enamine intermediates. | High enantioselectivity in carbon-carbon bond formation. |

| Asymmetric Aldol (B89426) Reactions | Organocatalyst promoting the reaction between ketones and aldehydes. | Generation of chiral β-hydroxy ketones with high diastereo- and enantioselectivity. |

| [3+2] Cycloadditions | Precursor to chiral azomethine ylides. | Stereocontrolled synthesis of complex polycyclic pyrrolidine structures. organic-chemistry.org |

| Chiral Ligand for Metals | Coordination to transition metals (e.g., Pd, Rh, Cu, Ag). | Asymmetric hydrogenation, C-H activation, and cross-coupling reactions. organic-chemistry.orgacs.org |

Advanced Characterization Techniques for Reaction Intermediates

A deeper understanding of reaction mechanisms is fundamental to the rational design of more efficient and selective synthetic methods. A significant challenge in studying many organic reactions, including those for synthesizing pyrrolidines, is the transient nature of key intermediates. Future research will increasingly rely on advanced characterization techniques to detect, identify, and study these fleeting species.

In-situ spectroscopic methods, such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are powerful tools for monitoring reactions in real-time. They allow for the observation of intermediates as they form and are consumed, providing direct evidence for proposed mechanistic pathways. However, the low concentration and short lifetimes of some intermediates, such as azomethine imines or certain organometallic complexes, make their detection challenging. acs.org

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for complementing experimental studies. acs.org DFT can be used to model reaction energy profiles, predict the structures of transition states and intermediates, and elucidate the factors controlling stereoselectivity. By combining computational insights with experimental data, researchers can gain a comprehensive understanding of the reaction mechanism. For example, mechanistic studies on copper-catalyzed C-H amination to form pyrrolidines have used a combination of experimental and computational methods to distinguish between possible reaction pathways and characterize key intermediates. acs.org The challenge of isolating and characterizing reactive intermediates underscores the need for these advanced approaches to guide the development of new synthetic methodologies. acs.org

Q & A

What are the optimal synthetic routes for (S)-2-cyclopropylpyrrolidine HCl, and how can enantiomeric purity be ensured during synthesis?

Basic Research Focus

The synthesis typically involves asymmetric cyclopropanation of pyrrolidine precursors or stereoselective alkylation. Enantiomeric purity is critical and can be achieved via chiral catalysts (e.g., transition-metal complexes) or resolution methods. For example, diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization is a common purification step . Reaction conditions such as temperature (-20°C to 25°C) and solvent polarity (e.g., dichloromethane or ethanol) must be optimized to minimize racemization .

Advanced Research Focus

Advanced methodologies include kinetic resolution using immobilized enzymes or continuous-flow systems to enhance stereochemical control. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is recommended for real-time monitoring of enantiomeric excess (ee > 99%) .

How can researchers characterize the structural and stereochemical properties of this compound?

Basic Research Focus

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) identifies the cyclopropyl ring (δ 0.5–1.5 ppm for protons) and pyrrolidine backbone. Infrared (IR) spectroscopy confirms HCl salt formation via N–H stretching (2500–3000 cm⁻¹) .

Advanced Research Focus

X-ray crystallography provides absolute configuration validation, while circular dichroism (CD) spectroscopy quantifies optical activity. Single-crystal diffraction studies reveal bond angles and torsional strain in the cyclopropyl group, which influence reactivity .

What role does the cyclopropyl group play in the compound’s stability and reactivity in catalytic applications?

Basic Research Focus

The cyclopropyl group introduces ring strain (≈27 kcal/mol), enhancing electrophilic reactivity at the pyrrolidine nitrogen. This strain facilitates ring-opening reactions in cross-coupling or nucleophilic substitution .

Advanced Research Focus

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during catalytic cycles. The cyclopropyl group’s sp³ hybridization stabilizes intermediates in asymmetric catalysis, as shown in enantioselective Mannich reactions .

What analytical methods are recommended for assessing the compound’s stability under various storage conditions?

Basic Research Focus

Stability is evaluated via accelerated degradation studies (40°C/75% RH for 6 months). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210 nm) monitors degradation products, while thermogravimetric analysis (TGA) assesses hygroscopicity .

Advanced Research Focus

Mass spectrometry (LC-MS/MS) identifies oxidative byproducts (e.g., pyrrolidine N-oxide). Solid-state NMR (¹³C CP-MAS) detects polymorphic transitions under stress conditions .

How can researchers investigate the biological activity of this compound, particularly its interactions with enzyme targets?

Basic Research Focus

In vitro enzyme inhibition assays (e.g., acetylcholinesterase or monoamine oxidase) use fluorogenic substrates. Dose-response curves (IC₅₀ values) quantify potency, while Lineweaver-Burk plots determine inhibition mechanisms .

Advanced Research Focus

Surface Plasmon Resonance (SPR) measures binding kinetics (kₐ, k𝒹) to targets like G-protein-coupled receptors (GPCRs). Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies .

What strategies are effective in resolving contradictory data regarding the compound’s biological efficacy across different studies?

Advanced Research Focus

Orthogonal assays (e.g., functional cAMP vs. β-arrestin recruitment in GPCR studies) clarify mechanism-specific effects. Meta-analysis of dose-ranging studies identifies confounding variables (e.g., impurity profiles >95% vs. >99% purity) .

How can computational chemistry aid in predicting the interaction mechanisms of this compound with biological targets?

Advanced Research Focus

Molecular Dynamics (MD) simulations (NAMD/GROMACS) model ligand-receptor dynamics over 100-ns trajectories. Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods elucidate electronic interactions at binding sites .

What protocols ensure safe handling and long-term storage of this compound in laboratory settings?

Basic Research Focus

Store under inert atmosphere (argon) at -20°C to prevent deliquescence. Use amber glass vials to avoid photodegradation. Material Safety Data Sheets (MSDS) recommend PPE (gloves, goggles) due to HCl volatility .

How does the hydrochloride salt form influence the compound’s solubility and bioavailability in pharmacological studies?

Advanced Research Focus

The HCl salt increases aqueous solubility (logP reduced by ≈1.5 units), enhancing bioavailability. Parallel Artificial Membrane Permeability Assays (PAMPA) predict intestinal absorption, validated by Caco-2 cell models .

What experimental designs optimize reaction yields in large-scale syntheses without compromising stereochemical integrity?

Advanced Research Focus

Design of Experiments (DoE) with response surface methodology (RSM) identifies critical parameters (e.g., catalyst loading, solvent ratio). Continuous-flow reactors minimize batch variability and scale-up effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.